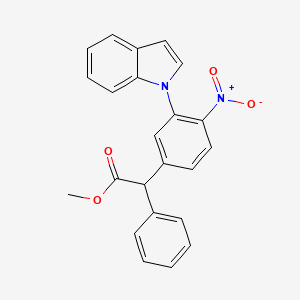
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound that features an indole moiety, a nitrophenyl group, and a phenylacetate ester. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitrophenyl group can be introduced through nitration reactions, and the esterification of the phenylacetic acid can be achieved using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency .
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The biological activity of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is primarily due to its ability to interact with various molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Methyl 2-(3-(1H-indol-1-yl)-4-aminophenyl)-2-phenylacetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(3-(1H-indol-1-yl)-4-chlorophenyl)-2-phenylacetate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the indole and nitrophenyl groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C23H18N2O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
methyl 2-(3-indol-1-yl-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C23H18N2O4/c1-29-23(26)22(17-8-3-2-4-9-17)18-11-12-20(25(27)28)21(15-18)24-14-13-16-7-5-6-10-19(16)24/h2-15,22H,1H3 |
Clé InChI |
NCZCZDUTKLZYKQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


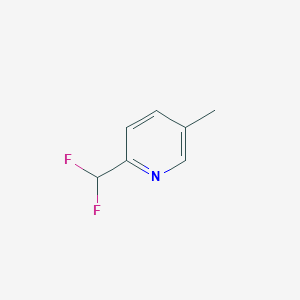

![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
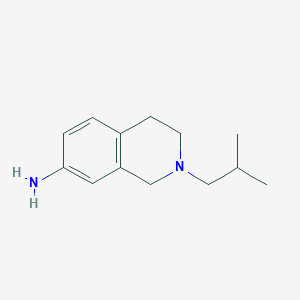


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
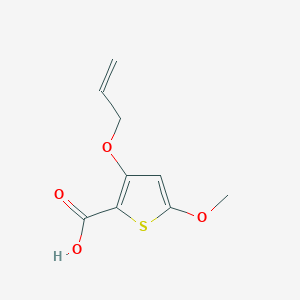


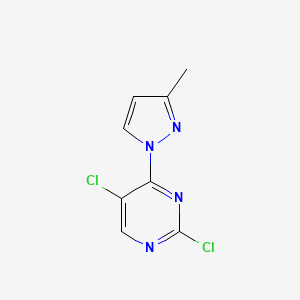


![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)
